2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Description
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a pyridazine ring substituted with a thienyl group at position 6 and a pyrrolidinyl-linked oxoethyl chain at position 2. Its molecular formula is C₁₅H₁₆N₄O₂S, with a molecular weight of 340.42 g/mol. The compound’s structure combines a heterocyclic pyridazinone core with a thiophene (2-thienyl) moiety and a pyrrolidine-containing side chain, which are critical for its chemical reactivity and biological interactions. Pyridazinones are known for their pharmacological versatility, particularly in targeting enzymes like monoamine oxidase (MAO) and receptors involved in neurotransmission .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13-6-5-11(12-4-3-9-20-12)15-17(13)10-14(19)16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAJKOGBCOWBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienyl boronic acid with a halogenated pyridazinone derivative in the presence of a palladium catalyst.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Structure
The chemical structure of 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone features:
- A pyridazinone core
- A thienyl substituent
- A pyrrolidine moiety
Molecular Formula
The molecular formula of the compound is .
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various medical conditions. Its structural features suggest it may interact with biological targets in the central nervous system.
Case Studies
- Neuroprotective Effects : Research indicates that derivatives of pyridazinones exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.
- Antidepressant Activity : Some studies have highlighted the antidepressant-like effects of related compounds, suggesting that this pyridazinone derivative may also possess similar properties. The involvement of the serotonin and norepinephrine pathways is under investigation.
Neuropharmacology
Due to its ability to cross the blood-brain barrier, this compound could be a candidate for developing treatments for mood disorders and anxiety.
Research Findings
- Behavioral Studies : Animal models have shown that administration of similar compounds leads to significant improvements in anxiety-like behaviors, indicating potential anxiolytic effects.
Synthetic Applications
The synthesis of this compound can be achieved through various organic synthesis methods, making it accessible for further research and development.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Pyrrolidine’s smaller ring size may improve membrane permeability . In contrast, 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one lacks heterocyclic nitrogen in its side chain, reducing its interaction with polar biological targets.
Position 6 Substituents :
- The 2-thienyl group in the target compound provides sulfur-mediated π-π stacking and metabolic stability, differing from the 2-furyl (oxygen-based) group in and the 4-methoxyphenyl (electron-donating) group in . Thiophene’s higher lipophilicity may enhance CNS penetration .
Biological Activity: Compounds with piperazino or pyrrolidinyl side chains (e.g., [[2], target compound]) show stronger MAO inhibitory activity compared to simpler phenyl-substituted derivatives (e.g., ). This aligns with studies showing nitrogen-containing heterocycles improve binding to MAO’s flavin adenine dinucleotide (FAD) pocket . The thienyl group in the target compound may confer unique selectivity for serotonin or dopamine receptors compared to furyl or methoxyphenyl analogues .
Biological Activity
The compound 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxicity and pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the cycloaddition reactions of mesoionic compounds with activated alkyne dipolarophiles, leading to various derivatives with distinct biological profiles. The structural confirmation is achieved through techniques such as NMR and X-ray diffraction .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of pyridazinone derivatives on various cancer cell lines. For instance, the compound was tested against human adenocarcinoma-derived cell lines, including:
- Colon (LoVo)
- Ovary (SK-OV-3)
- Breast (MCF-7)
The results indicated a dose-dependent cytotoxic activity , with some derivatives demonstrating significant anti-tumor effects. Specifically, compounds derived from similar structures exhibited IC50 values in the range of 10-50 µM against these cancer cell lines .
Comparative Analysis
A comparative analysis of the biological activity of pyridazinones reveals their potential as anti-cancer agents. The following table summarizes key findings from various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | LoVo | 30 | Induction of apoptosis |
| Pyridazinone Derivative A | SK-OV-3 | 25 | Inhibition of cell proliferation |
| Pyridazinone Derivative B | MCF-7 | 20 | Cell cycle arrest |
Case Studies
In a notable study, researchers explored the anti-proliferative effects of a series of pyridazinones, including our compound of interest. The study demonstrated that these compounds could significantly reduce cell viability in vitro when treated with serotonin to mimic inflammatory conditions. The findings suggest that pyridazinones may enhance therapeutic efficacy when used in combination therapies .
The proposed mechanisms by which pyridazinones exert their cytotoxic effects include:
- Apoptosis Induction : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Inhibition of Angiogenesis : Reducing blood supply to tumors.
These mechanisms highlight the versatility and potential therapeutic applications of pyridazinones in cancer treatment.
Q & A
Q. What are the standard synthetic protocols for preparing 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone?
The synthesis typically involves multi-step pathways, including condensation reactions. A common approach is reacting pyridazinone precursors with functionalized pyrrolidine derivatives under basic conditions (e.g., sodium ethoxide). Key steps include nucleophilic addition-elimination mechanisms, with careful control of solvents (e.g., ethanol or acetone) and reflux temperatures (60–80°C) to optimize yield . Purification often employs recrystallization or column chromatography.
Q. How is the molecular structure of this compound characterized?
Structural validation relies on spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and aromaticity.
- IR spectroscopy to identify carbonyl (C=O) and thiophene (C-S) functional groups.
- Mass spectrometry (MS) for molecular weight verification (e.g., HRMS for exact mass matching).
- X-ray crystallography (if single crystals are obtainable) for 3D conformation analysis .
Q. What biological activities have been reported for this compound?
Pyridazinone derivatives are known for modulating enzymes like phosphodiesterases (PDEs) and receptors involved in inflammation or cardiovascular signaling. Specific activities include:
- Antiplatelet effects : Inhibition of platelet aggregation via PDE3 interaction.
- Anti-inflammatory activity : Reduction of cytokine release in cellular models.
- Analgesic potential : Demonstrated in writhing tests (e.g., acetic acid-induced pain models) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps.
- Temperature control : Gradual heating (50–70°C) prevents side reactions like pyrrolidine ring decomposition.
- pH modulation : Buffered conditions (pH 7–8) stabilize intermediates during cyclization.
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate heterocycle formation .
Q. What methodologies are used to investigate the compound’s mechanism of action in biological systems?
Mechanistic studies employ:
- Molecular docking : To predict binding affinity with PDE isoforms or cyclooxygenase (COX) enzymes.
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., cAMP hydrolysis for PDE3).
- In vivo models : Rodent studies for pharmacokinetics (e.g., bioavailability via HPLC analysis of plasma samples) .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Pyrrolidine substitution : Bulky groups (e.g., 4-chlorophenyl) enhance PDE selectivity but reduce solubility.
- Thiophene position : 2-Thienyl groups improve membrane permeability compared to phenyl analogs.
- Carbonyl flexibility : Ketone-to-amide substitutions alter binding kinetics in enzyme pockets .
Q. How can contradictory data on biological potency between studies be resolved?
Discrepancies often arise from assay variability. Strategies include:
- Standardized protocols : Replicate experiments using identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies).
- Analytical validation : Cross-check purity via HPLC and confirm target engagement using isotopic labeling.
- In vitro vs. in vivo correlation : Compare cellular IC₅₀ values with efficacy in animal models to contextualize potency .
Methodological Considerations
- Synthetic Challenges : Thiophene stability under basic conditions requires inert atmospheres (N₂) to prevent oxidation .
- Data Interpretation : Use computational tools (e.g., Gaussian for DFT calculations) to correlate spectroscopic data with electronic effects of substituents .
- Biological Assays : Include positive controls (e.g., aspirin for anti-inflammatory tests) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
